molecular formula C16H21N3O2 B11051429 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine

4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine

Katalognummer B11051429
Molekulargewicht: 287.36 g/mol
InChI-Schlüssel: XPRWZAAQFFEKCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a dimethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole ring, followed by the introduction of the dimethoxyphenyl group and finally the piperidine ring. Key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: This can be synthesized via a cyclization reaction involving a suitable precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions: 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to a cascade of biochemical events that result in its observed biological effects.

Similar Compounds:

  • 4-(3,4-Dimethoxyphenyl)piperidine
  • Imidazole derivatives with various substitutions
  • Piperidine derivatives with different aromatic groups

Uniqueness: this compound is unique due to the specific combination of the imidazole and piperidine rings with the dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C16H21N3O2

Molekulargewicht

287.36 g/mol

IUPAC-Name

4-[5-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]piperidine

InChI

InChI=1S/C16H21N3O2/c1-20-14-4-3-12(9-15(14)21-2)13-10-18-16(19-13)11-5-7-17-8-6-11/h3-4,9-11,17H,5-8H2,1-2H3,(H,18,19)

InChI-Schlüssel

XPRWZAAQFFEKCD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CN=C(N2)C3CCNCC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.